H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2

Catalog No.
S11208257
CAS No.
M.F
C61H104N20O14
M. Wt
1341.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-x...

Product Name

H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2

IUPAC Name

2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]butanediamide

Molecular Formula

C61H104N20O14

Molecular Weight

1341.6 g/mol

InChI

InChI=1S/C61H104N20O14/c1-32(2)28-41(51(87)74-40(49(65)85)30-36-16-8-7-9-17-36)75-53(89)43(31-46(64)84)76-52(88)42(29-33(3)4)77-56(92)47(34(5)82)79-57(93)48(35(6)83)78-55(91)45-22-15-27-81(45)59(95)39(20-13-25-71-61(68)69)73-50(86)38(19-10-11-23-62)72-54(90)44-21-14-26-80(44)58(94)37(63)18-12-24-70-60(66)67/h7-9,16-17,32-35,37-45,47-48,82-83H,10-15,18-31,62-63H2,1-6H3,(H2,64,84)(H2,65,85)(H,72,90)(H,73,86)(H,74,87)(H,75,89)(H,76,88)(H,77,92)(H,78,91)(H,79,93)(H4,66,67,70)(H4,68,69,71)

InChI Key

BWQKOFMNXWAKES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N

The compound H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2 is a synthetic peptide composed of a sequence of amino acids, including both D- and L- isomers. This dual isomeric nature allows for unique structural properties that can influence its biological activity and interactions. The presence of multiple amino acids in the sequence, such as arginine, proline, lysine, threonine, leucine, asparagine, and phenylalanine, suggests potential roles in various biochemical pathways and therapeutic applications.

Involving this peptide primarily include:

  • Peptide Bond Formation: The synthesis involves the formation of peptide bonds between amino acids through condensation reactions, where water is released as a byproduct.
  • Deprotection Reactions: In solid-phase peptide synthesis (SPPS), protecting groups on amino acids are removed to allow for coupling with subsequent amino acids.
  • Cleavage Reactions: Once the desired peptide chain is assembled, it is cleaved from the resin support to yield the final product.

These reactions are crucial for creating the specific sequence and ensuring the integrity of the peptide structure.

The biological activity of H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2 can vary based on its amino acid composition. Peptides like this one often exhibit:

  • Antimicrobial Properties: Certain sequences may possess antimicrobial activity against various pathogens.
  • Modulation of Biological Pathways: The interaction with receptors or enzymes can lead to modulation of signaling pathways involved in processes such as inflammation or metabolism.
  • Potential Hormonal Effects: Some peptides can mimic or influence hormone activity, impacting physiological responses.

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method includes several key steps:

  • Resin Loading: The first amino acid is attached to a solid resin.
  • Deprotection: The protecting group on the amino acid is removed.
  • Coupling: The next protected amino acid is activated and coupled to the growing chain.
  • Repetition: Steps 2 and 3 are repeated until the complete sequence is achieved.
  • Cleavage and Purification: The final peptide is cleaved from the resin and purified to remove any impurities or unreacted materials.

This method allows for precise control over the sequence and composition of the peptide.

H-Gly-Lys-Lys-Gly-NH2Simple structure; potential for basic biological rolesBasic researchH-Ala-Lys-Pro-Phe-NH2Contains alanine; may have distinct receptor bindingTherapeutic applicationsH-Val-Thr-Gly-Leu-NH2Valine enhances hydrophobic interactionsNutraceuticals

The uniqueness of H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2 lies in its complex sequence of amino acids and its dual isomeric nature, which may provide enhanced biological activities compared to simpler peptides.

Interaction studies involving this compound may focus on:

  • Binding Affinity Studies: Evaluating how well the peptide binds to specific receptors or enzymes.
  • Functional Assays: Assessing biological responses triggered by the peptide in cellular models.
  • In Vivo Studies: Investigating therapeutic effects in animal models to understand pharmacodynamics and pharmacokinetics.

These studies are essential for elucidating the mechanism of action and potential therapeutic benefits.

Similar Compounds

Several compounds share structural similarities with H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2, which may include:

  • H-Gly-Lys-Lys-Gly-NH2
  • H-Ala-Lys-Pro-Phe-NH2
  • H-Val-Thr-Gly-Leu-NH2

Comparison with Similar Compounds

Compound NameUnique Features

XLogP3

-4.4

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

18

Exact Mass

1340.80408807 g/mol

Monoisotopic Mass

1340.80408807 g/mol

Heavy Atom Count

95

Dates

Last modified: 08-08-2024

Explore Compound Types